![molecular formula C15H14O3 B1229424 Cacalonol CAS No. 54707-45-8](/img/structure/B1229424.png)
Cacalonol
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Overview
Description
Cacalonol is derived from a Peruvian medicinal plant called huira-huira (Culcitium canescens). It has shown analgesic effects in acetic acid-induced writhing and tail pressure tests, and it also produced potent prolongation of hypnosis induced by pentobarbital . The molecular formula of Cacalonol is C15H14O3 .
Physical And Chemical Properties Analysis
Cacalonol’s physical and chemical properties include its molecular formula (C15H14O3) and molar mass (242.27) . Further analysis would require specific experimental data .
Scientific Research Applications
Antimicrobial Activity
Calcium hydroxide [Ca(OH)2], often used in endodontic treatments, demonstrates antimicrobial properties against common bacterial pathogens. Research has shown that combining Ca(OH)2 with zinc oxide (ZnO) and chlorhexidine enhances its antimicrobial efficacy, particularly against Gram-positive bacteria like Peptostreptococcus micros and Streptococcus intermedius, common in infected root canals (Podbielski, Spahr, & Haller, 2003).
Cellular Mechanisms in Intestinal Epithelia
Flavonoids like baicalein, derived from medicinal herbs, have been observed to induce Cl– secretion across rat colonic mucosa. This process involves interaction with Ca2+- and cAMP-dependent secretagogues in human colonic epithelial cells, suggesting a potential therapeutic application for intestinal disorders (Yue, Yip, Huang, & Ko, 2004).
Cancer Cell Treatment
Baicalin, a flavonoid, has shown inhibitory effects on the proliferation of prostate cancer cells. Studies indicate that baicalin can induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent (Chan, Choi, Chen, Chan, & Huang, 2000).
Enhancement of Memory
Research has explored the role of baicalein in long-term potentiation (LTP) in the hippocampal CA1 region, indicating its potential to enhance memory and cognitive functions (Wang, Wang, Yang, Hu, Long, Fu, Xie, & Chen, 2011).
Cardiac Protection
Baicalin has been found to provide cardiac protection against ischemic myocardial injury by regulating mitochondrial dysfunction. This suggests its potential as a therapy for treating post-cardiac arrest myocardial injury (Wu, Chen, Qin, Chen, Lu, Jin, & Li, 2021).
Neurological and Stroke Applications
Baicalin's cytotoxic effects on human glioblastoma cells involve autophagy-related apoptosis through Ca2+ movement to the cytosol. This indicates its potential as a treatment for glioblastoma (Zhu, Fang, Wang, Fei, Tang, Liu, Niu, & Zhou, 2018). Additionally, baicalein exhibits neuroprotective properties against ischemic stroke through multiple targets and signaling pathways, making it a promising candidate for stroke treatment (Xu, Ma, Fan, Deng, Lian, Tan, Du, Zhang, Liu, Ren, Li, Wang, Cheng, 2018).
properties
CAS RN |
54707-45-8 |
---|---|
Product Name |
Cacalonol |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-hydroxy-3,4,5-trimethylbenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H14O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h4-7,17H,1-3H3 |
InChI Key |
OKXRQISDRKEMCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
synonyms |
cacalonol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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